Solid-State Racemate Preference
Computational crystal structure prediction demonstrates that 4-hydroxymethyl-2-oxazolidinone exhibits a quantifiably greater thermodynamic driving force for racemate formation compared to its positional isomer. The energy difference between the lowest-energy racemic solid and the lowest-energy enantiomorph is 0.9 kcal mol⁻¹ for 4-hydroxymethyl-2-oxazolidinone, whereas the 5-hydroxymethyl positional isomer shows only 0.2 kcal mol⁻¹ [1]. This 0.7 kcal mol⁻¹ differential translates to a substantially lower probability of spontaneous resolution and higher racemate stability for the 4-substituted compound.
| Evidence Dimension | Racemate formation energy preference |
|---|---|
| Target Compound Data | 0.9 kcal mol⁻¹ (energy difference between racemic solid and enantiomorph) |
| Comparator Or Baseline | 5-hydroxymethyl-2-oxazolidinone: 0.2 kcal mol⁻¹ |
| Quantified Difference | Δ 0.7 kcal mol⁻¹ (4.5× higher energetic preference for racemate) |
| Conditions | Crystal structure prediction simulations; computational analysis of solid-state forms |
Why This Matters
This 4.5-fold higher energetic barrier to spontaneous resolution means that racemic 4-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one provides greater batch-to-batch consistency in non-chiral applications compared to the 5-hydroxymethyl isomer, which is known to undergo preferential crystallization and resolution.
- [1] Kendrick J, Gourlay MD, Neumann MA, Leusen FJJ. Rationalization of Racemate Resolution: Predicting Spontaneous Resolution through Crystal Structure Prediction. Crystal Growth & Design, 2006, 6(12): 2861-2867. View Source
